molecular formula C19H16O4 B13136199 1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione CAS No. 116053-74-8

1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione

Cat. No.: B13136199
CAS No.: 116053-74-8
M. Wt: 308.3 g/mol
InChI Key: VOXJCVHJPZLPEE-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione is a synthetic anthraquinone derivative with the molecular formula C 19 H 16 O 4 and a molecular weight of 308.33 g/mol . As a member of the anthraquinone family, which features a common 9,10-dioxoanthracene core, this compound is of significant interest in diverse research fields . Anthraquinones and their derivatives, produced through various enzymatic or synthetic modifications such as alkylation, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The structural motif of this compound also suggests potential applications in material science, for instance, in the development of dyes and pigments, similar to other anthraquinone-based compounds like Solvent Violet 13 . Researchers can utilize this For Research Use Only (RUO) chemical as a key intermediate for further chemical synthesis or as a standard in analytical studies. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

116053-74-8

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

1-hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione

InChI

InChI=1S/C19H16O4/c1-3-11(2)10-23-15-9-8-14(20)16-17(15)19(22)13-7-5-4-6-12(13)18(16)21/h4-9,20H,2-3,10H2,1H3

InChI Key

VOXJCVHJPZLPEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione with structurally related anthraquinone derivatives:

Compound Name (Substituents) Substituent Position Key Functional Groups Melting Point (°C) UV λmax (nm) Notable Bioactivity (IC50) Reference ID
This compound 1-OH, 4-(2-methylidenebutoxy) Alkoxy, conjugated double bond N/A ~250–460* Hypothesized anticancer activity
1-Hydroxy-4-((4-fluorophenyl)ethynyl)anthracene-9,10-dione (8) 1-OH, 4-ethynyl Fluoroaryl, ethynyl 190.1 (dec.) 257, 325, 458
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione 1-OH, 3-alkoxy Allyloxy N/A N/A Antimicrobial, antitumor
2-(Butylamino)anthracene-9,10-dione (5a) 2-amino Alkylamino N/A N/A MCF-7: 1.1 µg/mL; Hep-G2: 1.2 µg/mL
1,4-Bis(ethylamino)anthracene-9,10-dione 1,4-diamino Alkylamino N/A N/A Solubility in supercritical fluids

Notes:

  • Substituent Effects: Electron-withdrawing groups (e.g., ethynyl in compound 8) redshift UV-Vis spectra due to extended conjugation (λmax = 458 nm) . Alkoxy chains (e.g., methylidenebutoxy) may enhance solubility and membrane permeability compared to rigid ethynyl or silyl groups . Amino groups (e.g., compound 5a) improve DNA intercalation and cytotoxicity, as seen in IC50 values of 1.1 µg/mL against MCF-7 cells .

Physical and Spectral Properties

  • Melting Points : Bulky substituents (e.g., trimethylsilyl in compound 11) reduce melting points (152.8°C) by disrupting crystal packing, while rigid ethynyl groups (compound 12) increase melting points (170.1°C) . The methylidenebutoxy group’s flexibility may result in a moderate melting point.
  • IR Spectroscopy: All anthraquinones exhibit C=O stretches near 1670 cm⁻¹. The hydroxy group in the target compound would show a broad O-H stretch at ~3435 cm⁻¹, as seen in analogs .
  • NMR : Ethynyl protons in compound 8 resonate at δ 3.35–3.50 ppm, while alkoxy protons (e.g., in compound 16) appear upfield (δ 3.86 ppm for methoxy) .

Preparation Methods

Synthesis of 1-Hydroxyanthracene-9,10-dione Core

A common approach involves the condensation of substituted benzoic acids under acidic conditions to form the anthraquinone nucleus. For example, condensation of benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at elevated temperatures yields hydroxy-substituted anthraquinones.

Typical Reaction Conditions:

Step Reagents & Conditions Yield Notes
1 Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H₂SO₄, 120°C, 2 h ~48% Produces a mixture of hydroxyanthraquinones

Key Points:

  • The reaction mixture is cooled and poured into ice-water to precipitate the product.
  • Fractionation and chromatographic purification are employed to isolate the desired hydroxyanthraquinone.

Etherification at the 4-Position

The hydroxyanthraquinone is then subjected to etherification to introduce the 2-methylidenebutoxy group. This is achieved by reacting the 4-hydroxy group with a suitable alkylating agent, such as a 2-methylidenebutyl halide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone).

Representative Procedure:

Step Reagents & Conditions Yield Notes
2 1-hydroxyanthraquinone, K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux, 20–24 h ~49% Extended reflux ensures complete etherification

Work-up:

  • The reaction is cooled, diluted with water, and extracted with dichloromethane.
  • The organic layer is washed, dried, and evaporated.
  • Purification is typically achieved by column chromatography.

Structural Confirmation and Purity Assessment

After synthesis, the product is characterized by:

Data Table: Summary of Key Synthetic Steps

Step Starting Material Reagents & Conditions Product Yield
1 Benzoic acid + 3,5-dihydroxybenzoic acid Conc. H₂SO₄, 120°C, 2 h 1-hydroxyanthraquinone derivative ~48%
2 1-hydroxyanthraquinone derivative K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux This compound ~49%

Research Findings and Comparative Analysis

  • Substrate Flexibility: The method allows for variation in the alkylating agent, enabling the synthesis of diverse ether derivatives at the 4-position.
  • Reaction Efficiency: Yields are moderate, typical for multi-step anthraquinone syntheses due to purification losses and side reactions.
  • Functional Group Tolerance: The method tolerates the presence of multiple hydroxy groups, but selectivity for the 4-position is crucial and may require protection/deprotection strategies in more complex cases.

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